6-Chloro-2-(methylthio)pyrimidine-4-carboxamide
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Overview
Description
6-Chloro-2-(methylthio)pyrimidine-4-carboxamide is a chemical compound with the molecular formula C6H6ClN3OS. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylthio)pyrimidine-4-carboxamide typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with methylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(methylthio)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 6-amino-2-methylsulfanylpyrimidine-4-carboxamide.
Oxidation: Formation of 6-chloro-2-methylsulfinylpyrimidine-4-carboxamide.
Reduction: Formation of 6-chloro-2-methylthiopyrimidine.
Scientific Research Applications
6-Chloro-2-(methylthio)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methylthio)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
- 6-Chloro-2-methylpyrimidin-4-ol
- 6-Chloro-3-methyl-2-methylsulfanylpyrimidin-4-one
Uniqueness
6-Chloro-2-(methylthio)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6301-33-3 |
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Molecular Formula |
C6H6ClN3OS |
Molecular Weight |
203.65 g/mol |
IUPAC Name |
6-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C6H6ClN3OS/c1-12-6-9-3(5(8)11)2-4(7)10-6/h2H,1H3,(H2,8,11) |
InChI Key |
AYAGHGXQTMQOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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